molecular formula C9H9BO2 B1624549 1H-Indene-2-boronic acid CAS No. 312968-21-1

1H-Indene-2-boronic acid

Cat. No. B1624549
CAS RN: 312968-21-1
M. Wt: 159.98 g/mol
InChI Key: VBMIZCKXRRAXBK-UHFFFAOYSA-N
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Description

1H-Indene-2-boronic acid, with the empirical formula C9H9BO2, is a boronic acid derivative . It has a molecular weight of 159.98 .


Synthesis Analysis

The primary method for the synthesis of boronic acids like 1H-Indene-2-boronic acid is through the electrophilic trapping of an organometallic reagent with a boric ester .


Molecular Structure Analysis

The molecular structure of 1H-Indene-2-boronic acid is represented by the formula C9H9BO2 . The exact mass is 160.07000 .


Chemical Reactions Analysis

Boronic acids, including 1H-Indene-2-boronic acid, have been widely used in a range of organic reactions . They are important in Suzuki-Miyaura coupling , aromatic functionalization , and protection of diols , among others.


Physical And Chemical Properties Analysis

1H-Indene-2-boronic acid is a solid with a melting point range of 57-77°C . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Vibrational Spectra Analysis

1H-Indene-2-boronic acid has been studied for its molecular structure and stable conformers through experimental and theoretical methods like FT-IR and FT-Raman spectroscopy. These studies provide insights into its vibrational wavenumbers and potential energy distribution, contributing to a deeper understanding of its molecular characteristics (Alver & Kaya, 2014).

Synthetic Applications in Organic Chemistry

The compound plays a significant role in the synthesis of aryl-substituted indenes and related structures, which are important for the development of ansa-metallocenes, used in highly active and stereoselective olefin polymerization catalysts (Izmer et al., 2006).

Biomedical Applications

1H-Indene-2-boronic acid derivatives have shown promise in biomedical applications, including HIV, obesity, diabetes, and cancer treatment. Their unique reactivity, solubility, and responsive nature make them valuable in developing new biomaterials (Cambre & Sumerlin, 2011).

Molecular Nanostructures and Polymeric Materials

Boronic acids, including 1H-Indene-2-boronic acid, are versatile for constructing complex molecular architectures such as macrocycles, cages, dendritic structures, and rotaxanes, as well as polymers. These developments are significant in fields like materials science and nanotechnology (Severin, 2009).

Catalysis and Chemical Synthesis

This compound has been used in boronic acid catalysis, a key area of research in organic chemistry, facilitating reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).

Nanoparticle Drug Delivery Systems

The compound has shown potential in the design of polymeric carriers for drug delivery. This application is particularly relevant for boronic acid-containing drugs, where stable encapsulation and controlled release can improve pharmacokinetics and therapeutic efficacy (Kim, Suzuki, & Nagasaki, 2020).

Sensor Development

Boronic acids, including 1H-Indene-2-boronic acid, are used in developing selective fluorescent chemosensors for detecting biologically active substances, important in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Mechanism of Action

While the specific mechanism of action for 1H-Indene-2-boronic acid is not mentioned in the sources, boronic acids in general are known to undergo reactions involving the formation of boronate complexes .

Future Directions

While specific future directions for 1H-Indene-2-boronic acid are not mentioned in the sources, boronic acids in general continue to be a subject of research due to their wide range of applications in organic chemistry .

properties

IUPAC Name

1H-inden-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5,11-12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMIZCKXRRAXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449133
Record name 1H-INDENE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indene-2-boronic acid

CAS RN

312968-21-1
Record name 1H-INDENE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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